molecular formula C8H6N2O5S B15155185 3-Methoxy-6-nitro-1,2-benzothiazole 1,1-dioxide

3-Methoxy-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B15155185
M. Wt: 242.21 g/mol
InChI Key: FRTUJLXFMBXRPE-UHFFFAOYSA-N
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Description

3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE: is a heterocyclic compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 g/mol This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the nitration of 3-methoxy-1,2-benzothiazole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitro and methoxy groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design .

Industry: Industrially, 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-METHOXY-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the presence of both methoxy and nitro groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6N2O5S

Molecular Weight

242.21 g/mol

IUPAC Name

3-methoxy-6-nitro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C8H6N2O5S/c1-15-8-6-3-2-5(10(11)12)4-7(6)16(13,14)9-8/h2-4H,1H3

InChI Key

FRTUJLXFMBXRPE-UHFFFAOYSA-N

Canonical SMILES

COC1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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